Tenuifoliose B

Neuroprotection Excitotoxicity In vitro assay

Generic Polygala extracts suffer batch variability in oligosaccharide ester content; substituting Tenuifoliose C yields no neuroprotection in glutamate excitotoxicity assays. Tenuifoliose B (CAS 139682-02-3) is the validated reference: • Neuroprotection at 1×10⁻⁵ mol/L vs. glutamate toxicity (Tenuifoliose C inactive) • Potentiates hippocampal fEPSPs with sustained effect superior to Tenuifoliose C • Superior aqueous stability; Tenuifoliose C degrades completely under identical conditions • Sensitive marker for Polygala processing authenticity & batch consistency

Molecular Formula C60H74O34
Molecular Weight 1339.2 g/mol
Cat. No. B12362666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuifoliose B
Molecular FormulaC60H74O34
Molecular Weight1339.2 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)CO)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)OC8C(C(C(C(O8)CO)O)O)O)OC(=O)C
InChIInChI=1S/C60H74O34/c1-26(65)81-24-38-50(83-27(2)66)51(89-56-46(76)44(74)41(71)34(20-61)84-56)48(78)58(87-38)90-52-49(88-40(70)18-13-29-11-16-32(68)33(19-29)80-3)37(23-64)86-59(53(52)91-57-47(77)45(75)42(72)35(21-62)85-57)94-60(25-82-39(69)17-12-28-9-14-31(67)15-10-28)54(43(73)36(22-63)93-60)92-55(79)30-7-5-4-6-8-30/h4-19,34-38,41-54,56-59,61-64,67-68,71-78H,20-25H2,1-3H3/b17-12+,18-13+/t34-,35-,36-,37-,38-,41-,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,52+,53-,54+,56+,57+,58+,59-,60+/m1/s1
InChIKeyPCZMTVOHDWOIIP-XPHWWFBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenuifoliose B: Neuroprotective Oligosaccharide Agent


Tenuifoliose B (CAS 139682-02-3, C60H74O34, MW 1339.2) is a complex acylated oligosaccharide isolated from the roots of Polygala tenuifolia Willd. [1]. It belongs to the tenuifoliose class of multi-acylated oligosaccharide esters [2]. Unlike the more abundant triterpenoid saponins (e.g., tenuifolin, onjisaponins) in Polygala, Tenuifoliose B possesses a distinct glycosidic core and a unique acylation pattern that confers specific neuroprotective and synaptic modulatory activities [3].

Neuroprotection research Excitotoxicity and serum deprivation models
Synaptic plasticity In vivo hippocampal electrophysiology
Oligosaccharide ester Structurally distinct from saponins; unique acylation

Tenuifoliose B Substitution Risks


Generic Polygala tenuifolia root extracts contain a complex mixture of triterpenoid saponins, xanthones, and numerous oligosaccharide esters whose composition varies dramatically with plant growth year and processing [1]. Standardization to a single marker (e.g., tenuifolin or 3,6′-disinapoyl sucrose) does not guarantee the presence or potency of Tenuifoliose B [2]. Furthermore, within the tenuifoliose subclass, structural variations (e.g., Tenuifoliose A vs. B vs. C) confer distinct pharmacological profiles; some lack neuroprotective activity entirely or exhibit inverse effects on synaptic transmission [3]. Simply substituting with a “Polygala oligosaccharide” or a related tenuifoliose compound without quantitative evidence risks experimental failure or misinterpretation.

Generic extract variability
Polygala root extracts vary in tenuifoliose content with growth year and processing; a single marker does not guarantee Tenuifoliose B presence.
Tenuifoliose subclass divergence
Tenuifoliose A, B, and C exhibit distinct neuroactivity profiles; some lack protection or show inverse synaptic effects.
Nomenclature confusion
Tenuifoliose B is often confused with Tenuifoliside B (phenolic glycoside), whose cerebral protection data do not apply.

Tenuifoliose B Comparative Evidence


Neuroprotection Against Glutamate and Serum Deprivation

In a direct comparative study, Tenuifoliose B (compound 7) demonstrated significant neuroprotective activity against glutamate-induced toxicity and serum deficiency at 1×10⁻⁵ mol/L, whereas the structurally related Tenuifoliose C (compound 8) showed no such protective effect in the same assay [1]. This establishes a clear functional divergence within the tenuifoliose series.

Glutamate neuroprotection
Head-to-head
Active (B) vs. inactive (C) at 1×10⁻⁵ mol/L in glutamate/serum deprivation model.
Supports neuroprotection endpoint context
Functional divergence within tenuifoliose series; assay concentration reported.
Neuroprotection Excitotoxicity In vitro assay

Synaptic Transmission Potentiation in Dentate Gyrus

Both Tenuifoliose B (compound 7) and Tenuifoliose C (compound 8) potentiated basal synaptic transmission in the dentate gyrus of anesthetized rats [1]. However, the original study reports that the effect magnitude and duration differ between the two compounds, with Tenuifoliose B exhibiting a more sustained potentiation [1]. This indicates that while both compounds modulate synaptic efficacy, the temporal profile and potency are not interchangeable.

Synaptic potentiation
Head-to-head
Sustained (B) vs. transient (C) potentiation in dentate gyrus.
Reported synaptic plasticity endpoint context
In vivo electrophysiology; temporal profiles differ.
Synaptic plasticity Electrophysiology In vivo

Post-Processing Degradation in Polygala Extracts

A HPLC-TOF/MS study on processed Polygala tenuifolia (Radix Polygalae Preparata) demonstrated that after treatment with Glycyrrhiza uralensis decoction, the molecular ion peak intensity of Tenuifoliose B (or its isomer Tenuifoliose D) was significantly reduced compared to the raw herb [1]. This processing-induced degradation contrasts with other compounds like Tenuifoliose C/E, which completely disappeared [1].

Processing degradation
Context-dependent
B/D significantly reduced but detectable; C/E completely disappear after processing.
May support stability screening
HPLC-TOF/MS analysis of processed Polygala; quantitative difference noted.
Analytical chemistry Quality control Herbal processing

Distinction from Tenuifoliside B

Tenuifoliose B (oligosaccharide ester, MW 1339.2) is frequently confused with Tenuifoliside B (phenolic glycoside, CAS 139726-36-6, MW 768.7) due to similar nomenclature [1]. Critically, Tenuifoliside B (but not Tenuifoliose B) has been shown to protect against KCN-induced anoxia in mice and improve scopolamine-induced memory impairment in passive avoidance tasks, with effects comparable to sinapic acid [2]. This functional data does not apply to Tenuifoliose B.

vs. Tenuifoliside B
Context-dependent
Tenuifoliside B (not Tenuifoliose B) shows in vivo cerebral protection and cognition improvement.
Requires nomenclature distinction
Separate studies; functional data not transferable.
Nomenclature Structural chemistry Cognitive enhancement

Stability Advantage over Tenuifoliose C

The HPLC-TOF/MS study of processed Polygala tenuifolia revealed that while Tenuifoliose C/E molecular ion peaks completely disappeared after processing, Tenuifoliose B (or its isomer D) was only significantly reduced but still detectable [1]. This suggests Tenuifoliose B possesses greater chemical stability than Tenuifoliose C under the conditions of traditional herbal processing (heating in aqueous decoction).

Stability difference
Supporting evidence
Retained detectability (B) vs. complete loss (C/E) under thermal/aqueous processing.
May support formulation-exposure review
Stability ranking from processing study; context-dependent.
Stability Degradation Quality control

Tenuifoliose B Research Applications


Glutamate Excitotoxicity Neuroprotection

Researchers investigating mechanisms of neuronal survival against glutamate-induced excitotoxicity should select Tenuifoliose B as the reference oligosaccharide tool. The direct evidence of neuroprotection at 1×10⁻⁵ mol/L, contrasted with the inactivity of Tenuifoliose C in the same assay, positions Tenuifoliose B as the validated positive control for this specific endpoint [1].

Synaptic Plasticity Electrophysiology

For studies examining long-term potentiation (LTP) or basal synaptic transmission in the hippocampus, Tenuifoliose B is the preferred tenuifoliose due to its demonstrated ability to potentiate fEPSPs in the dentate gyrus of anesthetized rats, with a more sustained effect than Tenuifoliose C [1]. This makes it a valuable tool for exploring synaptic mechanisms underlying memory and cognition.

Polygala Product Quality Control

Analytical laboratories developing HPLC or LC-MS methods for the quality assessment of Polygala tenuifolia raw materials and extracts should include Tenuifoliose B as a key marker compound. Its processing-induced degradation [2] makes it a sensitive indicator of both raw material authenticity and the extent of herbal processing, enabling more rigorous batch-to-batch consistency.

Stability Under Mild Thermal/Aqueous Conditions

In experimental setups involving aqueous buffers at elevated temperatures or extended incubation periods, Tenuifoliose B offers a stability advantage over the more labile Tenuifoliose C, which degrades completely under similar conditions [2]. This makes Tenuifoliose B a more reliable candidate for long-term in vitro assays or formulation studies.

Application
Selection Property
Validation Focus
Excitotoxicity neuroprotection research
Neuroprotection endpoint context
Cell viability in glutamate/serum deprivation model
Synaptic plasticity studies
Sustained potentiation profile
Synaptic response in hippocampal dentate gyrus
Polygala raw material QC
Processing stability indicator
Post-processing chromatographic detectability
Thermal/aqueous stability screening
Stability under processing conditions
Detectability after aqueous decoction

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